ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate
Description
This compound features a piperidin-3-ylidene core substituted with an acetylsulfanyl group at position 4 and a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl moiety at position 1. The 2-fluorophenyl and cyclopropyl groups contribute to steric and electronic effects, which may modulate receptor binding or enzymatic interactions. A structurally related compound, 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid (CID 121230782), shares the cyclopropyl-fluorophenyl-oxoethyl substituent but replaces the ethyl ester with a carboxylic acid and lacks the acetylated sulfur .
Properties
IUPAC Name |
ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4S/c1-3-28-20(26)12-16-13-24(11-10-19(16)29-14(2)25)21(22(27)15-8-9-15)17-6-4-5-7-18(17)23/h4-7,12,15,19,21H,3,8-11,13H2,1-2H3/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDYDAMEIDTDLR-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(CCC1SC(=O)C)C(C2=CC=CC=C2F)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CN(CCC1SC(=O)C)C(C2=CC=CC=C2F)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433018 | |
| Record name | ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204206-08-6 | |
| Record name | ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate is a complex organic compound with the molecular formula and a molecular weight of 419.5 g/mol. This compound has garnered attention in various biomedical research contexts due to its potential biological activities.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, compounds with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The mechanism of action often involves the inhibition of specific proteins, such as Bcl-2, which are crucial for cancer cell survival .
The biological activity of this compound may be attributed to its ability to interact with cellular targets through hydrophobic interactions and hydrogen bonding. Molecular dynamics simulations suggest that such interactions can lead to the disruption of cancer cell proliferation pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl ring and the presence of electronegative groups significantly influence the biological activity of related compounds. For example, substituents such as chlorine or hydroxyl groups on the phenyl ring enhance the anticancer properties by increasing the compound's reactivity and binding affinity to target proteins .
Antimicrobial Activity
In addition to anticancer effects, this compound may also exhibit antimicrobial properties. Compounds with similar thiazole or piperidine moieties have shown effectiveness against various bacterial strains, suggesting a broader spectrum of biological activity .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50 Values | References |
|---|---|---|---|
| Anticancer | A-431, Jurkat | < 10 µM | |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Varies by strain | |
| Cytotoxicity | Various cancer cell lines | < 15 µM |
Case Study: Anticancer Efficacy
A recent study evaluated a series of piperidine derivatives, including this compound, for their anticancer properties. The results showed that these compounds inhibited cell growth in vitro with IC50 values comparable to established chemotherapeutics like doxorubicin. The study employed both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and its target proteins .
Scientific Research Applications
Anticholinesterase Activity
Research has indicated that compounds similar to ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate exhibit anticholinesterase activity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that derivatives containing piperidine structures showed varying degrees of inhibition against acetylcholinesterase, with some compounds exhibiting IC50 values comparable to established drugs like donepezil .
Antimicrobial Properties
Piperidine derivatives have been noted for their antimicrobial properties. This compound could potentially serve as a scaffold for developing new antimicrobial agents. Investigations into related compounds have shown significant activity against various bacterial strains, suggesting a promising avenue for further exploration in this area .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of piperidine derivatives, including variations of this compound. These compounds were evaluated for their anticholinesterase activity using the Ellman assay. Results indicated that certain modifications to the piperidine structure significantly enhanced inhibitory potency, demonstrating the importance of structural optimization in drug design .
Case Study 2: Structure–Activity Relationship (SAR) Studies
In another investigation focusing on SAR, researchers modified various substituents on the piperidine ring and assessed their effects on biological activity. The findings revealed that specific substitutions improved both the potency and selectivity towards acetylcholinesterase inhibition. This study underscores the potential of this compound as a lead compound in developing more effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
Piperidin-3-ylidene vs. Thiazolidinone Derivatives
- Target Compound : Piperidin-3-ylidene core with acetylsulfanyl and ethyl ester groups.
- Methyl (2E)-[3-(3-Chloropropyl)-4-Oxo-1,3-thiazolidin-2-ylidene]acetate ():
- Core : 1,3-Thiazolidin-2-ylidene (5-membered ring with sulfur and nitrogen).
- Substituents : 3-Chloropropyl at position 3, methyl ester, and 4-oxo group.
- Key Difference : Smaller ring size and chlorine substituent may reduce conformational flexibility compared to the piperidine-based target compound .
Ester Variations
- Methyl (2E)-2-(2-Phenylimino-3-Prop-2-Enyl-1,3-Thiazolidin-4-ylidene)acetate (): Core: Thiazolidin-4-ylidene with phenylimino and propenyl groups. Substituents: Methyl ester vs. ethyl ester in the target compound. Implications: Ethyl esters generally exhibit higher lipophilicity (logP ~1.5–2.0) compared to methyl esters (logP ~0.5–1.0), affecting membrane permeability .
Functional Group Analysis
Sulfur-Containing Moieties
- Target Compound : Acetylsulfanyl (–SAc) at position 3.
- CID 121230782 (): Free sulfhydryl (–SH) group.
Aromatic and Cycloalkyl Substituents
- Electronic Effects: The 2-fluorophenyl group introduces electron-withdrawing properties, altering charge distribution in the piperidine core.
Data Table: Structural and Functional Comparison
Research Implications
- Synthetic Accessibility : The acetylated sulfur in the target compound may simplify purification compared to free thiols, which are prone to dimerization .
- Biological Activity: Thiazolidinone derivatives (e.g., ) are associated with antimicrobial and anti-inflammatory properties, while piperidine analogs may target neurological receptors due to conformational flexibility .
- Metabolic Stability : Ethyl esters (target compound) may exhibit prolonged half-lives compared to methyl esters () due to slower hydrolysis .
Preparation Methods
Preparation Methods Analysis
Detailed Preparation Method of Ethyl 2-oxocyclopentylacetate (Key Intermediate)
A patented method (CN103058870A) describes an efficient "one-pot" synthesis of ethyl 2-oxocyclopentylacetate, which is crucial for the subsequent steps in preparing the target compound:
Stepwise Procedure:
| Step | Reagents & Conditions | Description | Yield & Physical Data |
|---|---|---|---|
| 1. Cyclization | Diethyl adipate (150 ml, 0.749 mol), sodium metal (20.6 g, 0.898 mol), toluene (200 ml + 500 ml), reflux with mechanical stirring | Sodium is refluxed in toluene to form fine sand; diethyl adipate mixture added dropwise over 1 hour; stirred 6 hours at ~90°C | Formation of cyclized intermediate |
| 2. Substitution | Ethyl chloroacetate (87 ml, 0.824 mol), temperature controlled at 100°C | Added dropwise over 1 hour, then stirred 3 hours at 100°C | Reaction proceeds to substitution product |
| 3. Work-up | Water washing (300 ml), acid hydrolysis and decarboxylation with 3 mol/L HCl (300 ml), extraction with toluene and ethyl acetate, drying over anhydrous sodium sulfate | Organic and aqueous layers separated, washed with brine, concentrated | Brown oily crude product obtained |
| 4. Esterification | Crude product reacted with ethanol in presence of acid catalyst (40% sulfuric acid), reflux 6 hours | Direct esterification without purification | Crude ester obtained |
| 5. Purification | Vacuum distillation at 115–120°C / 10 mmHg | Colorless liquid product isolated | Yield: 55.3–60.0%, bp 115–120°C / 10 mmHg |
This method is advantageous due to:
- Single purification step after the entire sequence.
- High yield compared to previous methods.
- Use of readily available and inexpensive raw materials.
- Environmentally friendly with low waste discharge.
- Suitable for scale-up production.
Cyclization and Functionalization of Piperidine Ring
The piperidine ring bearing the 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl substituent is formed by cyclization of the intermediate with sodium in toluene, followed by reaction with ethyl chloroacetate as described above. The acetylsulfanyl group at the 4-position is introduced via sulfenylation reactions, often involving sulfonylsulfanyl or disulfanyl reagents, as indicated in related patent literature.
Summary Table of Key Reaction Parameters
| Process Stage | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Sodium, diethyl adipate, toluene | Reflux, 90°C, 6 h | - | Formation of cyclic intermediate |
| Substitution | Ethyl chloroacetate | 100°C, 3 h | - | Introduction of ester side chain |
| Hydrolysis & Decarboxylation | 3M HCl, reflux | - | - | Conversion to acid intermediate |
| Esterification | Ethanol, 40% H2SO4 catalyst | Reflux, 6 h | - | Direct ester formation |
| Purification | Vacuum distillation | 115–120°C / 10 mmHg | 55.3–60.0 | High purity product |
Research Findings and Notes
- The "one-pot" synthesis approach significantly reduces the number of purification steps, improving overall efficiency and reducing production costs.
- Use of sodium metal in toluene as a cyclization agent is a critical step for constructing the piperidine ring with high selectivity.
- The acetylsulfanyl functional group is introduced by sulfenylation reactions post-cyclization, often using sulfonylsulfanyl reagents, which provide good yields and stability to the final compound.
- The final compound's purity and yield are highly dependent on careful control of reaction temperatures and times during substitution and esterification steps.
- The described methods avoid harsh reagents and minimize environmental impact, aligning with green chemistry principles.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization should employ combinatorial design principles (e.g., parallel synthesis) combined with statistical experimental design (DoE) to efficiently explore reaction variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters influencing yield and stereoselectivity . Crystallization conditions (e.g., solvent mixtures, cooling rates) should be refined using X-ray diffraction data to confirm structural integrity, as demonstrated in analogous piperidine derivatives .
Advanced: How can stereochemical control of the (2E)-configuration be achieved during synthesis?
Methodological Answer:
The (2E)-configuration can be stabilized using sterically hindered bases (e.g., DBU) to favor kinetic control during enolate formation. Solvent effects (e.g., DMF vs. THF) and temperature gradients should be systematically tested to minimize Z-isomer formation. Post-synthesis validation via NOESY NMR or single-crystal X-ray diffraction (as in fluorophenyl acrylate analogs) is critical to confirm stereochemistry .
Basic: Which spectroscopic and chromatographic techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR : 1H/13C NMR with DEPT-135 to resolve piperidine ring protons and acetylsulfanyl groups.
- X-ray crystallography : To confirm spatial arrangement of the cyclopropyl and fluorophenyl moieties .
- HPLC : Use a C18 column with a methanol-buffer mobile phase (pH 4.6, sodium 1-octanesulfonate) for purity analysis, as per pharmacopeial methods .
- IR : Identify carbonyl (C=O) and thioester (C=S) stretches between 1650–1750 cm⁻¹ .
Advanced: How can researchers identify potential biological targets for this compound?
Methodological Answer:
- Enzyme inhibition assays : Screen against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates, referencing piperidine-based inhibitor studies .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., cyclopropane/fluorophenyl groups in hydrophobic pockets).
- Proteomics : SILAC-based profiling to detect binding partners in cell lysates.
Advanced: How should contradictory data in biological activity assays be resolved?
Methodological Answer:
- Orthogonal assays : Validate initial findings using SPR (surface plasmon resonance) alongside enzyme inhibition assays to distinguish true binding from artifact signals.
- Structural analogs : Synthesize derivatives with modified acetylsulfanyl or cyclopropyl groups to isolate structure-activity relationships (SAR) .
- Meta-analysis : Apply multivariate regression to correlate activity trends with electronic descriptors (e.g., Hammett constants) or steric parameters.
Basic: What protocols assess the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS.
- Light sensitivity : Expose to UV-Vis light (300–400 nm) and track thioester hydrolysis using TLC or 19F NMR .
Advanced: How can synthetic by-products or diastereomers be resolved during scale-up?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak® IA column with heptane/ethanol gradients to separate enantiomers.
- Crystallization-driven resolution : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to selectively crystallize the desired isomer, guided by X-ray data .
Advanced: What computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In silico metabolism : Use GLORY or MetaPrint2D to predict cytochrome P450 oxidation sites (e.g., cyclopropane ring opening or thioester hydrolysis).
- MD simulations : Analyze binding stability in liver microsomal enzymes (e.g., CYP3A4) using GROMACS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
